molecular formula C16H12ClN3O2 B11368628 5-(4-chlorophenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11368628
M. Wt: 313.74 g/mol
InChI Key: CQEAGVFJSHEGQW-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide is a compound of interest in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a methylpyridinyl group, and an oxazole ring, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of 5-(4-chlorophenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorophenyl group: This step typically involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the methylpyridinyl group: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow chemistry techniques to enhance efficiency.

Chemical Reactions Analysis

5-(4-chlorophenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxazole ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-chlorophenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 5-(4-chlorophenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide include:

    5-(4-bromophenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide: This compound has a bromine atom instead of chlorine.

    5-(4-chlorophenyl)-N-(6-ethylpyridin-2-yl)-1,2-oxazole-3-carboxamide: This compound has an ethyl group instead of a methyl group on the pyridine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H12ClN3O2/c1-10-3-2-4-15(18-10)19-16(21)13-9-14(22-20-13)11-5-7-12(17)8-6-11/h2-9H,1H3,(H,18,19,21)

InChI Key

CQEAGVFJSHEGQW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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